N-(6-bromo-1H-indazol-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide
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Overview
Description
N-(6-bromo-1H-indazol-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a complex organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have gained significant attention in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-bromo-1H-indazol-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide typically involves multiple steps. One common method includes the reaction of 6-bromoindazole with cyclopentane-1,3-dione under specific conditions to form the desired product . The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium or copper salts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process . Additionally, optimizing reaction conditions, such as temperature, pressure, and reaction time, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(6-bromo-1H-indazol-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: The bromine atom in the indazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds . Substitution reactions can result in a variety of functionalized indazole derivatives .
Scientific Research Applications
N-(6-bromo-1H-indazol-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation.
Pharmacology: The compound is investigated for its potential therapeutic effects in treating diseases such as cancer and inflammatory disorders.
Industry: It is used in the development of new drugs and as a reference compound in analytical chemistry.
Mechanism of Action
The mechanism of action of N-(6-bromo-1H-indazol-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide involves the inhibition of specific molecular targets, such as kinases . These kinases play a crucial role in cellular signaling pathways that regulate cell growth, proliferation, and survival . By inhibiting these kinases, the compound can induce apoptosis (programmed cell death) in cancer cells and reduce inflammation in various disease models .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives .
- 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides .
Uniqueness
N-(6-bromo-1H-indazol-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is unique due to its specific structure, which combines an indazole ring with a cyclopentapyrazole moiety . This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C14H12BrN5O |
---|---|
Molecular Weight |
346.18 g/mol |
IUPAC Name |
N-(6-bromo-1H-indazol-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide |
InChI |
InChI=1S/C14H12BrN5O/c15-7-4-5-9-11(6-7)18-20-13(9)16-14(21)12-8-2-1-3-10(8)17-19-12/h4-6H,1-3H2,(H,17,19)(H2,16,18,20,21) |
InChI Key |
HHKKBHFEWOQJSX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)NN=C2C(=O)NC3=NNC4=C3C=CC(=C4)Br |
Origin of Product |
United States |
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